5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide
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Overview
Description
5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide typically involves multi-step organic reactions. The starting materials often include indazole derivatives, nitro compounds, and sulfonamide reagents. Common synthetic routes may involve nitration, carboxylation, and amide formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various reduced intermediates.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield amino derivatives, while substitution reactions may introduce different functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, the compound may be used to study enzyme interactions, cellular pathways, and as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonamide groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitroindazole derivatives
- Sulfonamide-containing indazoles
- Carboxylic acid amides
Uniqueness
The unique combination of the nitro, carboxylic acid, and sulfonamide groups in 5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
660822-52-6 |
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Molecular Formula |
C14H11N5O5S |
Molecular Weight |
361.33 g/mol |
IUPAC Name |
5-nitro-N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H11N5O5S/c15-25(23,24)10-4-1-8(2-5-10)16-14(20)13-11-7-9(19(21)22)3-6-12(11)17-18-13/h1-7H,(H,16,20)(H,17,18)(H2,15,23,24) |
InChI Key |
WUGGEQNWXURWBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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